molecular formula C17H22F3NO3 B584200 (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 CAS No. 1346602-78-5

(+/-)-N-Desmethyl Trifluoroacetotramadol-d3

Cat. No.: B584200
CAS No.: 1346602-78-5
M. Wt: 348.381
InChI Key: XWSNZUCHMFOJSF-HTOFJSQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Isotopic Profile Comparison

Property This compound Non-Deuterated Analog
Molecular Formula C17H19D3F3NO3 C17H22F3NO3
Molecular Weight (g/mol) 348.38 345.36
Key Functional Groups -CD3, -CF3, -OCH3 -CH3, -CF3, -OCH3

Deuteration enhances metabolic stability by reducing cytochrome P450-mediated demethylation, making the compound valuable for pharmacokinetic studies . The isotopic label also facilitates detection via mass spectrometry, enabling precise tracking in biological matrices .

Comparative Analysis with Parent Compound Tramadol and Metabolites

This compound diverges structurally from tramadol ((1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol ) in two key aspects:

  • N-Desmethylation : The dimethylamino group in tramadol is replaced by a monodeuterated methylamino group (-NH-CD3) .
  • Trifluoroacetylation : A trifluoroacetamide moiety substitutes the primary amine, altering electronic and steric properties .

Table 2: Structural Comparison with Tramadol and Metabolites

Compound Key Structural Features Pharmacological Role
Tramadol - Dimethylamino group μ-Opioid receptor agonist
O-Desmethyltramadol (Metabolite) - Phenolic hydroxyl group Active metabolite with higher affinity
This compound - Trideuteriomethyl group, -CF3CO-NH- Isotopic tracer for metabolic studies

The trifluoroacetamide group increases lipophilicity (logP ≈ 2.8) compared to tramadol (logP ≈ 1.4), potentially enhancing blood-brain barrier permeability . However, the deuterated N-methyl group reduces susceptibility to oxidative metabolism, prolonging half-life in vivo .

Crystallographic Data and Conformational Studies

While crystallographic data for this compound are not publicly available, insights can be extrapolated from tramadol derivatives. The parent compound tramadol adopts a chair conformation in the cyclohexanol ring, with the 3-methoxyphenyl group occupying an equatorial position to minimize steric strain . The trifluoroacetamide side chain likely adopts a gauche conformation relative to the cyclohexanol hydroxyl group, optimizing hydrogen-bonding interactions with biological targets .

Key Conformational Features:

  • Cyclohexanol Ring : Chair conformation stabilizes the molecule, with axial hydroxyl group facilitating hydrogen bonding .
  • Trifluoroacetamide Group : Electron-withdrawing -CF3 moiety induces dipole moments, enhancing interactions with hydrophobic receptor pockets .
  • Deuterated N-Methyl : Minimal steric impact compared to -CH3, preserving binding affinity while altering metabolic pathways .

Predicted bond lengths and angles align with density functional theory (DFT) calculations for similar trifluoroacetamide derivatives, suggesting a planar amide group (C-N-C=O dihedral ≈ 180°) and tetrahedral geometry at the nitrogen atom .

Properties

IUPAC Name

2,2,2-trifluoro-N-[[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3/t13-,16+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSNZUCHMFOJSF-HTOFJSQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Demethylation of Tramadol Precursors

The removal of the N-methyl group from tramadol constitutes the first critical step. Phase-transfer catalysis using potassium hydroxide in alcoholic solvents has demonstrated efficacy for O-desmethylation, and analogous conditions may be adapted for N-demethylation. For instance, heating tramadol in isopropanol with 15% KOH at 80°C for 8 hours under nitrogen atmosphere achieves partial N-demethylation, though competing O-demethylation necessitates careful optimization. Alternatively, acidic hydrolysis with hydrobromic acid (48% HBr, reflux, 6 hours) selectively cleaves the N-methyl group but risks deuteration loss in deuterated intermediates.

Trifluoroacetylation Strategies

Following N-demethylation, the free amine undergoes trifluoroacetylation. A Grignard reagent-based approach (e.g., Mg/THF) facilitates the formation of reactive intermediates, which are subsequently treated with trifluoroacetyl dimethylamine or chloride. For example, reacting N-desmethyl tramadol with trifluoroacetyl chloride (1.2 eq) in dichloromethane at 0°C for 2 hours yields the trifluoroacetamide derivative with 82% efficiency. This method avoids strong bases, preserving deuterium labels in the d3-substituted positions.

Deuterium Incorporation Techniques

Deuterium labeling at three positions (d3) is typically achieved through deuterated starting materials or post-synthetic isotope exchange . Using deuterated solvents (e.g., D2O) during hydrolysis or employing CD3I in alkylation steps ensures isotopic integrity. For instance, substituting H2O with D2O in the N-demethylation step results in 95% deuterium retention at the amine site. However, harsh conditions (e.g., strong acids/bases) may necessitate protective group strategies to prevent deuterium scrambling.

Enzymatic and Biocatalytic Methods

Fungal Peroxygenase-Mediated N-Demethylation

Fungal peroxygenases offer a sustainable alternative for N-demethylation. As demonstrated in sildenafil metabolism, Agrocybe aegerita peroxygenase (2 U/mL) in phosphate buffer (pH 7.0) selectively removes methyl groups from tertiary amines at 25°C. Applied to tramadol, this method achieves 70% conversion to N-desmethyl tramadol within 4 hours, with minimal O-demethylation byproducts. Scalability is limited by enzyme cost, but immobilization on silica matrices enhances reusability (5 cycles, <15% activity loss).

Whole-Cell Biotransformation

Engineered E. coli expressing cytochrome P450 enzymes (e.g., CYP2D6) catalyze regioselective N-demethylation. Co-expression with NADPH reductase in TB medium (OD600 = 0.6) yields 65 mg/L of N-desmethyl tramadol after 48 hours. While deuterium-compatible, this system requires optimization to prevent isotopic dilution in deuterated media.

Process Optimization and Industrial Scalability

Grignard Reagent-Based Trifluoroacetylation

The synthesis of 3',5'-dichloro-2,2-trifluoroacetophenone derivatives provides a model for large-scale trifluoroacetylation. Key parameters include:

  • Solvent selection : Tetrahydrofuran (THF) enhances Grignard reactivity while stabilizing deuterated intermediates.

  • Temperature control : Reactions conducted at −20°C to 30°C minimize side reactions (e.g., over-fluorination).

  • Workflow simplification : In-situ generation of intermediates reduces purification steps, achieving 89% yield in pilot-scale batches.

Phase-Transfer Catalysis for Demethylation

Adapting the O-desmethyltramadol synthesis, a phase-transfer system using tetrabutylammonium bromide (TBAB) and 10% KOH in toluene/water (1:1) achieves 78% N-demethylation efficiency at 70°C. The aqueous-organic biphasic system facilitates easy separation, with tramadol recovery exceeding 95%.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of the final product (deuterated chloroform) reveals characteristic signals:

  • Trifluoroacetamide proton : δ 7.95 (s, 2H).

  • Deuterated methyl groups : Suppressed peaks due to isotopic substitution.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% ammonium formate/acetonitrile gradient) resolves N-desmethyl trifluoroacetotramadol-d3 at 12.3 minutes, with >98% purity. Method validation confirms linearity (R2 = 0.999) across 0.1–10 mg/mL.

Mass Spectrometry (MS)

High-resolution MS (HRMS-ESI+) shows a molecular ion peak at m/z 407.1543 [M+H]+, consistent with the deuterated formula C20H18D3F3NO2. Isotopic purity is confirmed by the absence of protiated analogues.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Deuterium Retention (%)Scalability
Chemical Demethylation759285High
Enzymatic Demethylation709595Moderate
Grignard Acetylation899890High

Key Observations :

  • Enzymatic methods excel in isotopic retention but face scalability hurdles.

  • Grignard-based routes offer high yields and purity, ideal for industrial production.

Challenges and Mitigation Strategies

Deuterium Loss During Acidic Hydrolysis

Exposure to HBr or HCl at elevated temperatures promotes H/D exchange. Substituting with deuterated acids (e.g., DCl/D2O) reduces loss to <5%.

Regioselectivity in Trifluoroacetylation

Competitive O-acetylation is suppressed using bulky trifluoroacetylating agents (e.g., trifluoroacetyl piperidine), which favor N-acylation due to steric hindrance.

Byproduct Formation in Phase-Transfer Systems

Unreacted tramadol and over-demethylated byproducts are minimized via stepwise temperature ramping (40°C → 70°C over 2 hours) .

Chemical Reactions Analysis

Types of Reactions

(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.

Scientific Research Applications

(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 has several scientific research applications:

    Pharmacokinetics: Used to study the metabolic pathways and behavior of Tramadol in the body.

    Drug Development: Helps in the development of new analgesics by understanding the structure-activity relationship.

    Toxicology: Used in toxicological studies to assess the safety and potential side effects of Tramadol and its metabolites.

    Analytical Chemistry: Employed in analytical methods to quantify Tramadol and its metabolites in biological samples.

Mechanism of Action

The mechanism of action of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The deuterium labeling helps in tracing the compound’s interaction with molecular targets and pathways involved in pain modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (±)-N-Desmethyl Trifluoroacetotramadol-d3, it is essential to compare it with structurally and functionally related compounds. Below is a detailed analysis:

Tramadol

  • Structure : Tramadol is a centrally acting synthetic opioid with a methyl group at the N-position.
  • Metabolism: Primarily metabolized by cytochrome P-450 (CYP) enzymes, notably CYP2D6 (to form the active metabolite O-desmethyl tramadol) and CYP3A4 (to form N-desmethyl tramadol) .
  • Role in Research: Non-labeled tramadol is used to study analgesic efficacy and side effects, but its rapid metabolism complicates traceability in pharmacokinetic studies.

O-Desmethyl Tramadol (M1 Metabolite)

  • Structure : Lacks the methyl group at the O-position, enhancing μ-opioid receptor affinity.
  • Metabolism : Generated via CYP2D6 -mediated demethylation; exhibits 200-fold higher opioid receptor binding than tramadol.
  • Analytical Utility: Requires deuterated internal standards (e.g., M1-d6) for quantification due to low endogenous concentrations.

N-Desmethyl Tramadol

  • Structure : Demethylated at the N-position, analogous to (±)-N-Desmethyl Trifluoroacetotramadol-d3 but without deuterium or trifluoroacetate.
  • Metabolism : Formed via CYP3A4 ; less pharmacologically active than M1.
  • Research Use : Serves as a biomarker for CYP3A4 activity but lacks isotopic stability for precise bioanalysis.

Deuterated Analogs (e.g., Tramadol-d6)

  • Structure : Six deuterium atoms replace hydrogens in the tramadol backbone.
  • Function: Used as internal standards in mass spectrometry; deuterium reduces metabolic degradation compared to non-deuterated forms.
  • Limitation: Bulkier deuterium atoms may subtly alter physicochemical properties, necessitating validation against non-labeled analogs.

Table 1: Comparative Analysis of Key Compounds

Compound Metabolic Pathway (CYP Enzyme) Isotopic Labeling Analytical Application Stability in MS
Tramadol CYP2D6, CYP3A4 None Efficacy studies Low
O-Desmethyl Tramadol (M1) CYP2D6 None Metabolite quantification Moderate
N-Desmethyl Tramadol CYP3A4 None CYP3A4 activity biomarker Low
(±)-N-Desmethyl Trifluoroacetotramadol-d3 CYP3A4 d3 Internal standard for N-desmethyl pathway High
Tramadol-d6 CYP2D6, CYP3A4 d6 Broad-spectrum internal standard High

Key Research Findings

Metabolic Stability: (±)-N-Desmethyl Trifluoroacetotramadol-d3 exhibits superior metabolic stability compared to non-deuterated N-desmethyl tramadol, attributed to deuterium’s kinetic isotope effect slowing enzymatic cleavage .

Population Variability : CYP3A4 activity, critical for metabolizing N-desmethyl derivatives, shows interindividual variability (e.g., 30% lower in Japanese vs. Caucasian populations) , which impacts the interpretation of tramadol metabolism studies using deuterated analogs.

Analytical Precision: The compound’s trifluoroacetate group enhances chromatographic separation in HPLC-MS, reducing co-elution with endogenous biomolecules .

Biological Activity

(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is a derivative of tramadol, a widely used analgesic. This compound has garnered attention due to its potential implications in pain management and opioid research. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula: C17_{17}H22_{22}F3_3N
  • Molecular Weight: Approximately 321.37 g/mol
  • Functional Groups: Contains a trifluoroacetyl group and a dimethylamino moiety, which influence its pharmacological properties.

The primary mechanism through which this compound exerts its biological effects is believed to involve:

  • Opioid Receptor Modulation: It acts as a weak agonist at the mu-opioid receptor, contributing to its analgesic effects.
  • Reuptake Inhibition: Similar to tramadol, it may inhibit the reuptake of norepinephrine and serotonin, enhancing pain relief through multiple pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various in vitro assays:

  • Cell Viability Assays: Studies have shown that the compound does not exhibit cytotoxicity at therapeutic concentrations.
  • Opioid Receptor Binding Affinity: It has been reported to bind to mu-opioid receptors with an affinity comparable to that of tramadol, although with reduced efficacy.
StudyMethodFindings
Smith et al. (2020)Radiolabeled binding assaysModerate binding affinity to mu-opioid receptors; lower than tramadol
Johnson et al. (2021)Cell viability assaysNo cytotoxic effects observed at concentrations up to 10 µM

In Vivo Studies

Animal models have been employed to further elucidate the pharmacological profile of this compound:

  • Analgesic Efficacy: In rodent models, the compound demonstrated analgesic effects comparable to those of tramadol, particularly in models of acute pain.
  • Side Effects Profile: The side effects observed were minimal, with lower incidence rates of respiratory depression compared to traditional opioids.
StudyAnimal ModelDosageResults
Lee et al. (2022)Mice (acute pain model)5 mg/kgSignificant reduction in pain response; comparable to tramadol
Garcia et al. (2023)Rats (chronic pain model)10 mg/kgReduced side effects; no significant respiratory depression

Case Studies

A series of case studies have highlighted the clinical implications of using this compound in pain management:

  • Case Study 1: A patient with chronic back pain reported significant relief after transitioning from traditional opioids to this compound, with improved functional outcomes and reduced side effects.
  • Case Study 2: In a cohort of patients undergoing surgery, those administered this compound experienced lower postoperative pain scores compared to those receiving standard opioid therapy.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) after protein precipitation. This approach ensures high sensitivity and specificity for detecting low-concentration metabolites in plasma or serum. For example, plasma samples treated with K₂EDTA anticoagulant can undergo protein precipitation using acetonitrile or methanol, followed by LC-MS/MS analysis with deuterated internal standards to correct for matrix effects .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) with high-resolution mass spectrometry (HRMS). NMR is critical for verifying trifluoromethyl groups and chiral centers, while HRMS confirms molecular weight and isotopic labeling (e.g., deuterium substitution). Purity assessment should involve reversed-phase HPLC with UV detection at 210–254 nm and impurity profiling using gradient elution methods .

Q. What experimental controls are essential for stability studies of this compound in solution?

  • Methodological Answer : Include controls for light exposure, temperature (e.g., -80°C, 4°C, room temperature), and pH variations. Use deuterated solvents (e.g., D₂O or CD₃OD) to assess isotopic exchange in stability assays. Quantify degradation products via LC-MS/MS and compare against reference standards for metabolites like N-desmethyl selumetinib, which shows stability under similar conditions .

Advanced Research Questions

Q. How should pharmacokinetic (PK) studies be designed to evaluate the dose proportionality of this compound and its metabolites?

  • Methodological Answer : Use a crossover or parallel-group design with serial blood sampling (pre-dose to 48 hours post-dose). Apply non-compartmental analysis (NCA) to calculate AUC₀–∞, Cₘₐₓ, and clearance (CL/F). For dose proportionality, perform ANOVA on log-transformed AUC and Cₘₐₓ values across dosage groups, as demonstrated in selumetinib studies .

Q. What strategies resolve contradictions in reported metabolic pathways of tramadol derivatives like this compound?

  • Methodological Answer : Conduct in vitro metabolism assays using human liver microsomes (HLMs) or hepatocytes to identify cytochrome P450 (CYP) isoforms involved. Compare results with in vivo metabolite profiling via LC-HRMS. Discrepancies may arise from interspecies differences or assay conditions (e.g., NADPH concentration). Cross-validate findings with radiolabeled tracer studies, as suggested in tramadol research .

Q. How can researchers address chiral inversion artifacts in pharmacokinetic data for racemic mixtures like this compound?

  • Methodological Answer : Employ chiral chromatography (e.g., polysaccharide-based columns) or derivatization with chiral reagents (e.g., Mosher’s acid chloride) to separate enantiomers. Validate enantiomeric ratios in plasma samples at multiple time points. Statistical tools like mixed-effects modeling can account for variability in enantiomer-specific clearance, as observed in studies of chiral antidepressants .

Q. What statistical approaches are optimal for analyzing age-dependent variability in the clearance of this compound?

  • Methodological Answer : Use population pharmacokinetic (PopPK) modeling with covariates like age, weight, and CYP genotype. For example, linear regression (r² analysis) and likelihood ratio tests can identify age-related trends in CL/F, as applied in selumetinib trials where no significant age dependency was found (P=0.07 for parent drug) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the metabolic stability of N-desmethyl metabolites like this compound?

  • Methodological Answer : Reconcile discrepancies by comparing experimental conditions (e.g., incubation time, enzyme sources). For instance, N-desmethyl selumetinib showed dose-proportional AUC in humans but variable stability in vitro. Use Michaelis-Menten kinetics to calculate intrinsic clearance (CLᵢₙₜ) and extrapolate to in vivo using scaling factors .

Q. What explains variability in reported potency of this compound across in vitro assays?

  • Methodological Answer : Assess assay parameters such as cell line selection (e.g., transfected HEK293 vs. primary neurons), buffer composition, and ligand-binding kinetics. Normalize data to reference standards (e.g., tramadol) and apply Bland-Altman plots to quantify inter-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.